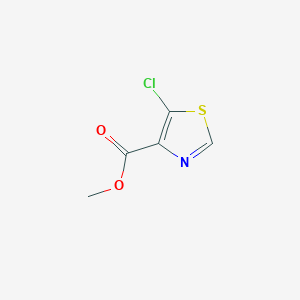
N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide, also known as OX1R antagonist, is a chemical compound used in scientific research to study the mechanisms of sleep and wakefulness. This compound is a selective antagonist of the orexin-1 receptor (OX1R) and has shown potential in treating sleep disorders such as insomnia.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Novel Compounds
A novel synthetic approach developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides highlights the operational simplicity and high yield of the method, providing new pathways for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Characterization through Spectroscopy and X-ray Crystallography
The oxalate salts and free bases of fentanyl analogs, which share a structural resemblance to N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide, have been characterized using NMR spectroscopy and X-ray crystallography, elucidating the structural details of these compounds (Jimeno et al., 2003).
Supramolecular Chemistry
Heterotrimetallic Oxalato-Bridged Complexes
Research into heterotrimetallic oxalato-bridged complexes, incorporating oxalate ligands similar to those found in N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide, has contributed to the understanding of the synthesis, crystal structures, and magnetic properties of these materials, demonstrating the versatility of oxalate ligands in designing new magnetic materials (Martínez-Lillo et al., 2007).
Polymer Science
Fast Crystallization of Poly(L-Lactide) with Soluble-Type Nucleators
The N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a soluble-type nucleator similar in function to oxalamides, has shown to significantly promote the crystallization process of poly(L-lactic acid) (PLLA), providing insights into the effects of thermal history and shear flow on the crystallization behavior of polymers (Shen et al., 2016).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-phenylbutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(11-12-15-7-3-2-4-8-15)22-19(24)18(23)21-13-16-9-5-6-10-17(16)20/h2-10,14H,11-13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBUMVNAKJDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(4-phenylbutan-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)
![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)





